
Tetraphosphorus nonasulfide
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Overview
Description
Tetraphosphorus nonasulfide is a useful research compound. Its molecular formula is P4S9 and its molecular weight is 412.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Characteristics
Tetraphosphorus nonasulfide consists of four phosphorus atoms and nine sulfur atoms, forming a complex molecular structure. The compound features multiple bonding types, including:
- 15 non-hydrogen bonds
- 3 double bonds
- 4 six-membered rings
- 3 eight-membered rings
This intricate bonding contributes to its unique chemical properties and reactivity .
Materials Science
This compound has been explored for its potential in creating advanced materials. Its unique properties make it suitable for:
- Glass Production : Research indicates that P₄S₉ can enhance the photoluminescent properties of glasses in the germanium-phosphorus-sulfur system. This application is significant for developing optical materials used in telecommunications and sensors .
- Solid-State Conductors : The compound's ionic conductivity has been studied for potential use in solid-state batteries and other electronic devices.
Catalysis
This compound has shown promise as a catalyst in various chemical reactions:
- Oxidation Reactions : It participates in oxidation processes involving phosphorus and sulfur, facilitating the formation of other phosphorus sulfides .
- Synthesis of Organophosphorus Compounds : The compound serves as a precursor for synthesizing organophosphorus compounds, which are crucial in agrochemicals and pharmaceuticals.
Chemical Synthesis
The compound's reactivity allows it to be utilized in the synthesis of more complex molecules:
- Phosphorus Sulfides : It can be transformed into other phosphorus sulfides through various chemical reactions, contributing to the development of new materials with tailored properties .
Case Study 1: Photoluminescent Glasses
In a study by Mamontova et al., the photoluminescence of glasses doped with this compound was analyzed. The results indicated enhanced luminescent properties compared to traditional glass materials, making them suitable for applications in optoelectronics .
Case Study 2: Catalytic Activity
Research conducted by Jason et al. demonstrated that this compound could effectively catalyze the oxidation of phosphorus at low temperatures. This finding opens avenues for developing environmentally friendly catalytic processes that minimize energy consumption .
Chemical Reactions Analysis
Thermal Decomposition
P₄S₉ decomposes upon heating, forming lower sulfides and elemental sulfur:
-
Kinetics : Decomposition follows second-order kinetics, with activation energy dependent on reaction conditions .
Decomposition Pathway | Conditions | Major Products |
---|---|---|
Thermal degradation (150–200°C) | Inert atmosphere | P₄S₇ + S₈ |
Photochemical initiation | UV light, 0°C | P₄S₈ + PS radicals |
Reactivity with Organometallic Compounds
P₄S₉ reacts with organometallic sulfides, facilitating sulfur transfer:
-
Example Reaction :
P4S9+Ph3AsS→P4S8+Ph3As(in CS2,25°C)[2] -
Selectivity : Reactions with triphenylarsenic sulfide yield P₄S₈ as the dominant product, though minor amounts of P₄S₇ and P₄S₁₀ are also observed .
Oxidation and Reduction
P₄S₉ exhibits dual redox behavior:
-
Oxidation by Sulfur :
P4S9+S8→P4S10[2] -
Reduction by Phosphorus :
P4S9+P4→2P4S5[2]
Hydrolysis
P₄S₉ reacts with water, though detailed mechanisms are less documented compared to P₄S₁₀:
-
Proposed Pathway :
P4S9+9H2O→4H3PO3+9H2S[3] -
Reactivity : Hydrolysis is slower than for P₄S₁₀ due to structural differences.
Reactions with Halides and Organics
P₄S₉ participates in nucleophilic substitution reactions:
-
With Alcohols : Forms thiophosphate esters:
P4S9+9ROH→(RO)3PS+H2S(R = alkyl)[3] -
With Amines : Produces thiophosphoramidates, critical in agrochemical synthesis.
Properties
CAS No. |
25070-46-6 |
---|---|
Molecular Formula |
P4S9 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1,3,5-tris(sulfanylidene)-2,4,6,8,9,10-hexathia-1λ5,3λ5,5λ5,7-tetraphosphatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/P4S9/c5-2-8-1-9-3(6,11-2)13-4(7,10-1)12-2 |
InChI Key |
VFWRPFQSIRTMSW-UHFFFAOYSA-N |
Canonical SMILES |
P12SP3(=S)SP(=S)(S1)SP(=S)(S2)S3 |
Origin of Product |
United States |
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